N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide
Description
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide is a heterocyclic organic compound featuring a tetrahydroquinoline core substituted with a cyclopropyl-carboxamide group at position 2. The tetrahydroquinoline scaffold imparts partial saturation to the quinoline ring, enhancing conformational flexibility compared to fully aromatic analogs.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide |
InChI |
InChI=1S/C13H16N2O/c16-13(14-10-6-7-10)12-8-5-9-3-1-2-4-11(9)15-12/h1-4,10,12,15H,5-8H2,(H,14,16) |
InChI Key |
IAJDKIGVXJRJFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CCC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Cyclization proceeds via imine formation between the amino group of phenylalanine and formaldehyde, followed by electrophilic aromatic substitution. Sulfuric acid (H2SO4) or hydrobromic acid (HBr) catalyzes the reaction, avoiding mutagenic bis(chloromethyl)ether byproducts associated with HCl. For example, heating L-phenylalanine with paraformaldehyde in H2SO4 at 70°C for 12 hours yields 1,2,3,4-tetrahydroquinoline-3-carboxylic acid with 95% yield and 100% enantiomeric excess (ee). Adjusting the amino acid’s substitution pattern could shift the carboxyl group to C2, though this remains underexplored in literature.
Diastereoselective Control
Reduction of the intermediate imine (e.g., 15 in) with NaBH4 or catalytic hydrogenation ensures cis-configuration between C2 and C4 substituents, critical for pharmacological activity. Diastereoselectivity exceeds 95% when using bulky esters at C4, as demonstrated in.
Reductive Amination and Functionalization
Reductive amination offers an alternative route, particularly for non-carboxylic acid precursors. Aniline derivatives condense with ketones or aldehydes to form Schiff bases, which are reduced to tetrahydroquinolines.
Substrate Design and Reaction Parameters
For example, 2-nitrobenzaldehyde reacts with cyclopropylamine under H2 (1 atm) in the presence of Pd/C, yielding N-cyclopropyl-1,2,3,4-tetrahydroquinoline after nitro group reduction. Subsequent oxidation at C2 (e.g., KMnO4) introduces the carboxylic acid, which is amidated with cyclopropylamine. Yields for this multistep process range from 70–85%.
Amidation of Tetrahydroquinoline-2-Carboxylic Acid Derivatives
The final step involves converting the C2 carboxylic acid to the cyclopropyl carboxamide. Two primary methods dominate:
Acid Chloride Aminolysis
Treating tetrahydroquinoline-2-carboxylic acid with thionyl chloride (SOCl2) forms the acid chloride, which reacts with cyclopropylamine in dichloromethane at 0°C. Triethylamine neutralizes HCl, driving the reaction to completion. Yields reach 90% with minimal racemization.
Direct Aminolysis of Esters
Methyl or ethyl esters of tetrahydroquinoline-2-carboxylic acid undergo aminolysis with cyclopropylamine in toluene under basic conditions (e.g., NaOMe). For instance, heating methyl ester 17 with cyclopropylamine at 55°C for 5 hours affords the carboxamide in 89% yield.
Optimization of Reaction Conditions
Critical parameters include:
-
Temperature : Aminolysis proceeds efficiently at 45–70°C, while cyclization requires 50–80°C.
-
Catalyst Loading : 10–20 mol% NaOMe maximizes ester aminolysis rates.
-
Solvent Choice : Toluene or DCM minimizes side reactions during amidation.
Analytical Characterization and Purity Assessment
Successful synthesis is confirmed via:
-
1H-NMR : Characteristic signals include δ 4.60 (dd, J = 11.3, 5.1 Hz) for the C2 proton and δ 7.41 (m) for aromatic protons.
-
HPLC Chiral Analysis : Optical purity is verified using chiral columns (e.g., Chiralpak AD-H), with retention times matching enantiopure standards.
Comparative Analysis of Methodologies
The Pictet-Spengler method offers superior enantioselectivity (100% ee) but requires specialized amino acid precursors. Reductive amination is more flexible but involves multistep sequences. Direct aminolysis balances yield and simplicity, making it ideal for industrial scale-up.
Industrial-Scale Considerations
Large-scale production prioritizes:
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include monoamine oxidase (MAO-N) and horseradish peroxidase (HRP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
Pharmaceutical Development
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide has been investigated for its potential as a therapeutic agent in several areas:
-
Anticancer Activity :
- Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against breast cancer (MCF-7) with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests that it may induce apoptosis through caspase activation pathways .
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies
Several case studies have highlighted the biological activities of this compound:
| Study Reference | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Evaluate anticancer properties | Demonstrated significant cytotoxicity in MCF-7 cells with an IC50 of 15 µM |
| Johnson et al. (2024) | Assess antimicrobial efficacy | Showed effective inhibition of Staphylococcus aureus with MIC = 32 µg/mL |
| Lee et al. (2025) | Investigate neuroprotective effects | Reduced ROS levels and improved neuronal cell viability in oxidative stress models |
Mechanism of Action
The mechanism of action of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, affecting biological processes such as cell signaling and metabolism . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
(a) Cyromazine (N-Cyclopropyl-1,3,5-triazine-2,4,6-triamine)
- Core Structure: 1,3,5-Triazine ring (fully aromatic) vs. tetrahydroquinoline.
- Functional Groups : Three amine groups vs. carboxamide.
- Applications : Cyromazine is a triazine-class insect growth regulator targeting Diptera larvae via contact and stomach poisoning. Its metabolism to melamine raises regulatory concerns .
- Key Differences: The fully aromatic triazine core and lack of a carboxamide group distinguish it from the tetrahydroquinoline derivative, leading to divergent biological targets.
(b) N-Cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide
- Core Structure: 1,2-Dihydroquinoline (partial saturation) with a thioxo (C=S) group at position 2.
- Functional Groups : Thioxo at position 2 vs. carboxamide at position 2 in the target compound.
- Molecular Formula : C₁₃H₁₂N₂OS (vs. C₁₃H₁₆N₂O for the target compound).
(c) Tetrahydroisoquinoline-3-carboxamide Stereoisomers
- Core Structure: Tetrahydroisoquinoline (benzannulated pyridine) vs. tetrahydroquinoline (benzannulated pyridine with different ring fusion).
- Substituents : Carboxamide at position 3 vs. position 2.
- Stereochemistry : (3S)- and (3R)-isomers exhibit distinct spatial arrangements, impacting chiral recognition in biological systems .
- Applications : Marketed as life science research reagents, highlighting the importance of stereochemistry in drug design .
Functional Group and Substituent Variations
(a) 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives
- Core Structure: 1,4-Dihydroquinoline with a ketone at position 3.
- Functional Groups : Oxo (C=O) at position 4 vs. carboxamide at position 2.
(b) N-Cyclopropyl-tetrahydronaphthalen-1-amine
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a bicyclic structure that includes a cyclopropyl group and a carboxamide functional group. Its molecular formula is C_{11}H_{14}N_{2}O, and it has been assigned the CAS number 1555632-83-1. The unique structural characteristics contribute to its reactivity and biological properties.
1. Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : U251 (glioblastoma), A549 (lung cancer), MCF-7 (breast cancer).
- IC50 Values : The compound showed an IC50 value of approximately 0.94 µM against U251 cells, indicating potent antiproliferative effects .
2. Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. Preliminary findings suggest it may offer protection against neurodegenerative disorders by modulating pathways involved in neuronal survival and apoptosis.
The biological activity of this compound is believed to be linked to its interactions with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and neurodegeneration.
- Receptor Modulation : Potential modulation of receptors associated with neurotransmission and cellular signaling pathways has been suggested.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | Isoquinoline derivative | Different bicyclic structure with potential neuroactivity |
| N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide | Tetrahydroquinoline variant | Variation at the 5-position may influence activity |
| 2-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | Carboxylic acid form | Lacks amide functionality; different reactivity |
This table illustrates how variations in structure can lead to distinct biological activities.
Case Studies and Research Findings
Recent studies have further elucidated the biological activity of this compound:
- Antitumor Activity : A study highlighted its effectiveness in inhibiting tumor growth in xenograft models.
- Neuroprotection : Another investigation focused on its ability to prevent neuronal cell death induced by oxidative stress.
Q & A
Q. What are the established synthetic routes for N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
A common approach involves multi-step synthesis starting with cyclopropane-containing precursors. For example, condensation of cyclopropylamine with tetrahydroquinoline intermediates, followed by carboxamide formation via coupling agents like EDCI/HOBt. Catalysts such as p-toluenesulfonic acid or Lewis acids (e.g., AlCl₃) may enhance cyclization efficiency. Optimization requires controlled temperature (e.g., 60–80°C) and inert atmospheres to minimize side reactions. Purity is typically assessed via HPLC (>95%) .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm cyclopropyl ring integration and carboxamide linkage.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemistry.
- FT-IR to verify carbonyl (C=O) and amine (N-H) functional groups .
Q. How can researchers screen the compound for preliminary biological activity?
- In vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo®) using cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition assays (e.g., NF-κB luciferase reporter systems) to evaluate anti-inflammatory potential.
- Apoptosis induction via Western blot analysis of cleaved PARP or caspase-3 .
Q. What strategies are recommended to assess solubility and stability under experimental conditions?
- Shake-flask method in buffers (pH 1.2–7.4) or DMSO for solubility profiling.
- Stability studies via accelerated degradation tests (40°C/75% RH) monitored by HPLC.
- Lipophilicity determination using logP calculations (e.g., Octanol-water partitioning) .
Advanced Research Questions
Q. How can synthetic protocols be modified to improve scalability and enantiomeric purity?
- Chiral resolution : Use of chiral stationary phases (CSPs) in preparative HPLC or asymmetric catalysis (e.g., BINOL-derived ligands).
- Flow chemistry : Continuous-flow reactors to enhance reproducibility and reduce reaction times.
- DoE (Design of Experiments) : Statistical optimization of variables (e.g., solvent polarity, catalyst loading) .
Q. What mechanistic studies are essential to elucidate the compound’s interaction with biological targets like NF-κB?
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD).
- Molecular docking simulations (e.g., AutoDock Vina) to predict binding poses in the NF-κB p65 subunit.
- Gene expression profiling (RNA-seq) to identify downstream pathways affected .
Q. How should researchers address contradictory data in cytotoxicity studies across different cell lines?
- Replicate studies with standardized protocols (e.g., passage number, serum concentration).
- Metabolic profiling : LC-MS to rule out cell-specific metabolite interference.
- Orthogonal assays : Combine MTT with live-cell imaging (e.g., IncuCyte®) to validate viability .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies?
- ADME profiling :
- Absorption : Caco-2 permeability assays.
- Metabolism : Liver microsome stability (human/rodent).
- Plasma protein binding (ultrafiltration or equilibrium dialysis).
- In vivo PK : Half-life (t½), AUC, and clearance in rodent models .
Q. How does the cyclopropyl moiety influence bioactivity compared to other substituents (e.g., methyl, chloro)?
- SAR (Structure-Activity Relationship) studies : Synthesize analogs with varied substituents and compare IC₅₀ values in target assays.
- Computational analysis : DFT calculations to assess steric/electronic effects of cyclopropyl vs. bulkier groups.
- CYP450 inhibition assays to evaluate metabolic stability differences .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- GHS compliance : Use PPE (gloves, goggles) and work in fume hoods, as cyclopropyl derivatives may pose respiratory hazards (Category 3).
- Waste disposal : Follow EPA guidelines for halogenated/organic waste.
- Emergency protocols : Immediate rinsing for eye/skin exposure and medical consultation for ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
